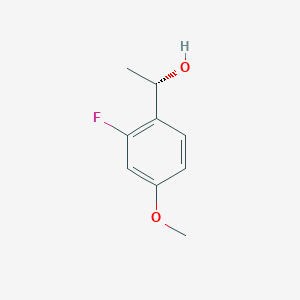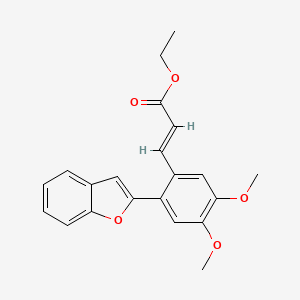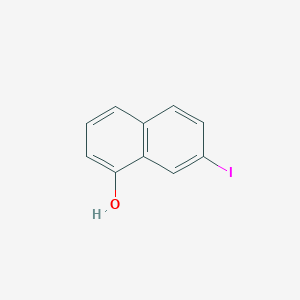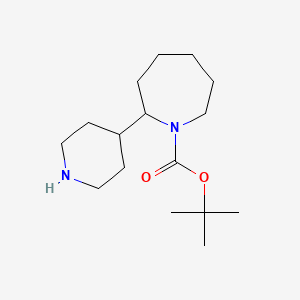
Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with azepane carboxylic acid tert-butyl ester. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein degradation mechanisms.
Medicine: It plays a role in the development of therapeutic agents targeting specific proteins.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound facilitates the interaction between the target protein and the E3 ubiquitin ligase, resulting in the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar structure and is used in similar applications.
tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate: Another related compound with comparable properties and uses.
Uniqueness
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which provides a balance of flexibility and rigidity. This property makes it particularly useful in the design of PROTACs, where the linker region’s characteristics can significantly impact the degradation kinetics and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the resulting molecules .
Propiedades
Fórmula molecular |
C16H30N2O2 |
|---|---|
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
tert-butyl 2-piperidin-4-ylazepane-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3 |
Clave InChI |
PFOBUJWFQXERRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


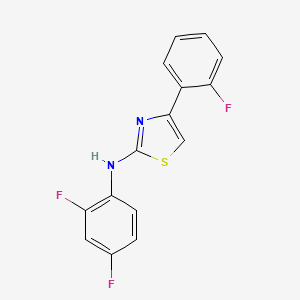
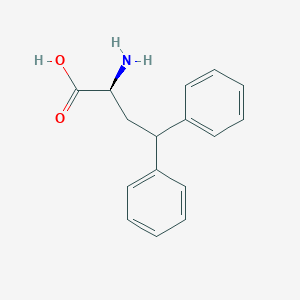
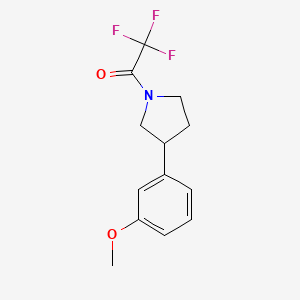
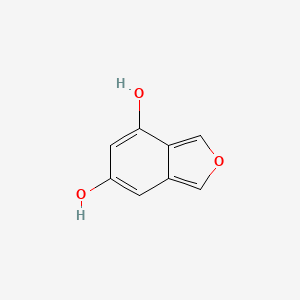

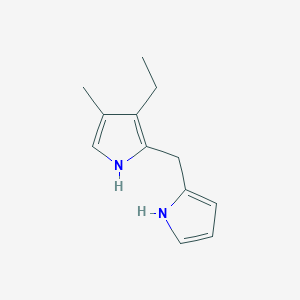
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
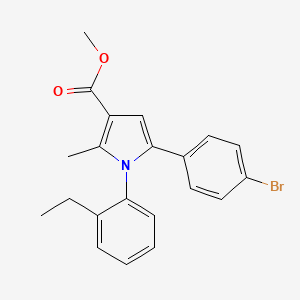
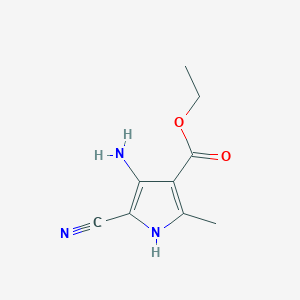
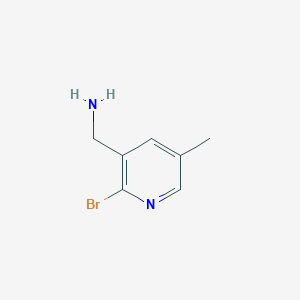
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
